molecular formula C23H22BrN3O3 B12197093 (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B12197093
M. Wt: 468.3 g/mol
InChI Key: LLBREDUJNIRWDG-UHFFFAOYSA-N
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Description

The compound (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole and pyridoindole moieties. The indole moiety can be synthesized through Fischer indole synthesis, while the pyridoindole moiety can be prepared via a Pictet-Spengler reaction. The final step involves coupling these two moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-cancer and antimicrobial activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(5,6-dimethoxy-1-methylindol-2-yl)methanone

InChI

InChI=1S/C23H22BrN3O3/c1-26-18-11-21(30-3)20(29-2)10-13(18)9-19(26)23(28)27-8-7-17-15(12-27)14-5-4-6-16(24)22(14)25-17/h4-6,9-11,25H,7-8,12H2,1-3H3

InChI Key

LLBREDUJNIRWDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br)OC)OC

Origin of Product

United States

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